what is the CAS registry number for 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
what is the CAS registry number for 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selectively functionalizing the ambident pyridone core. Pyridones are ubiquitous in pharmaceuticals, acting as bioisosteres for amides and phenols, but their inherent tautomerism and dual nucleophilicity (N- vs. O-alkylation) make late-stage functionalization notoriously difficult[1].
To bypass these synthetic bottlenecks, modern medicinal chemistry relies on highly optimized, pre-functionalized building blocks. One such critical intermediate is 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one , registered under CAS 1333319-70-2 [2].
This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its structural design, its physicochemical profile, and self-validating experimental workflows for its utilization in directed metalation and cross-coupling.
Structural Rationale and Physicochemical Profiling
The strategic value of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one lies in its orthogonal protecting group strategy. The 2-pyridone core is masked at the N1 position by a tetrahydropyranyl (THP) group, while the C4 position is functionalized with a methoxy group.
Table 1: Physicochemical and Identification Profile
| Property | Value |
| Chemical Name | 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one |
| CAS Registry Number | 1333319-70-2[2] |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| Protecting Group | Tetrahydro-2H-pyran-2-yl (THP) |
| Functional Handle | C4-Methoxy (-OCH3) |
| Core Scaffold | Pyridin-2(1H)-one |
The Causality of Structural Choices:
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Why THP at N1? The THP group is an acetal-like hemiaminal ether. Unlike benzyl (Bn) or methoxymethyl (MOM) groups, THP is installed without harsh basic conditions, preventing the competitive O-alkylation that plagues unprotected pyridones[1]. Furthermore, THP is completely stable to the strongly basic organometallic reagents used in downstream cross-coupling, yet it can be cleanly removed under mild acidic conditions[3].
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Why Methoxy at C4? The methoxy group serves a dual purpose. First, it acts as a strong electron-donating group, modulating the electronics of the pyridone ring. Second, post-deprotection, the methoxy group can be demethylated (e.g., using BBr3) to yield a 4-hydroxy-2-pyridone, which can subsequently be converted into a triflate for additional palladium-catalyzed cross-coupling.
Mechanistic Insights: Directed Metalation & Functionalization
To synthesize highly decorated pyridone therapeutics, we must functionalize the C3 or C5 positions. The THP group is not just a passive shield; its oxygen atoms can coordinate with organometallic bases, directing metalation to the adjacent C3 position.
However, traditional alkyllithiums (like n-BuLi) are highly nucleophilic and prone to attacking the THP ring or triggering ether cleavage at the C4-methoxy group. To solve this, we employ Knochel-Hauser bases—specifically TMP-based zincates like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). These bases are highly sterically hindered (non-nucleophilic) but kinetically basic enough to achieve quantitative, regioselective C3-zincation[4].
Figure 1: Synthetic workflow from native pyridone to C3-functionalized target via CAS 1333319-70-2.
Self-Validating Experimental Protocols
The following workflows represent the gold standard for utilizing CAS 1333319-70-2 in the laboratory. Each protocol is designed as a self-validating system, ensuring that the chemist can verify success at every critical juncture.
Protocol A: Synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
Objective: Selectively protect the N1 position under thermodynamic control.
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Reaction Setup: Suspend 4-methoxy-2-pyridone (10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 15.0 mmol) followed by pyridinium p-toluenesulfonate (PPTS, 1.0 mmol).
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Causality Check: PPTS is chosen over strong acids like TsOH because it prevents the degradation of DHP and avoids kinetic O-tetrahydropyranylation.
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Incubation: Stir the mixture at reflux (40 °C) for 12 hours.
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System Validation (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 1:1). The starting material is highly polar (Rf ~ 0.1) and stains strongly with KMnO4. The successful formation of CAS 1333319-70-2 is validated by a new, less polar spot (Rf ~ 0.6), confirming the masking of the hydrogen-bond donating N-H.
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Quench & Isolation: Quench with saturated aqueous NaHCO3 (20 mL). Crucial: This neutralizes the PPTS, preventing acid-catalyzed reverse deprotection during the aqueous workup. Extract with DCM, dry over Na2SO4, and concentrate to yield the THP-protected product.
Protocol B: Directed C3-Zincation and Electrophilic Trapping
Objective: Regioselective functionalization of the C3 position without compromising the THP or methoxy groups[4].
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Metalation: Dissolve CAS 1333319-70-2 (5.0 mmol) in anhydrous THF (20 mL) at 25 °C. Dropwise add TMPZnCl·LiCl (1.2 M in THF, 6.0 mmol). Stir for 2 hours.
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System Validation (Aliquot Quench): To validate quantitative metalation, withdraw a 0.1 mL aliquot and quench it into a vial containing iodine (I2) in THF. GC-MS analysis must show a complete mass shift to the C3-iodo derivative ( [M+H]+=336.1 ). If unreacted starting material remains, extend the metalation time.
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Trapping: Once validated, add the desired electrophile (e.g., an aryl iodide) and a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%). Heat to 65 °C for 8 hours to execute the Negishi cross-coupling.
Protocol C: Acid-Mediated THP Deprotection
Objective: Cleave the THP group to restore the active 2-pyridone pharmacophore.
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Reaction Setup: Dissolve the C3-functionalized THP-pyridone (2.0 mmol) in DCM (10 mL).
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Deprotection: Add Trifluoroacetic acid (TFA, 10.0 mmol) dropwise at 0 °C, then warm to room temperature.
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Causality Check: TFA in DCM provides a clean, anhydrous-like acidic environment. Protonation of the pyran oxygen triggers C-N bond cleavage, releasing 5-hydroxypentanal and the free pyridone[3].
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System Validation (Precipitation): As the THP group is removed, the highly polar free pyridone will often precipitate directly out of the DCM/TFA mixture. LC-MS will confirm the loss of the THP mass (-84 Da).
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Purification: Concentrate the mixture in vacuo and triturate the residue with cold diethyl ether. The ether washes away the 5-hydroxypentanal byproduct, leaving the pure functionalized 2-pyridone as a solid.
Figure 2: Mechanistic pathway of acid-mediated THP deprotection releasing the free pyridone.
Conclusion
The compound 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (CAS 1333319-70-2) is a masterclass in protective group logic. By masking the problematic N-H bond with a base-stable, acid-labile THP group, and utilizing the electron-donating properties of the C4-methoxy group, chemists can unlock the C3 and C5 positions for advanced cross-coupling. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis of complex pyridone therapeutics, minimizing late-stage failures and maximizing atom economy.
